molecular formula C20H21BrN2O4 B12499769 Ethyl 5-{[(4-bromophenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate

Ethyl 5-{[(4-bromophenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate

Cat. No.: B12499769
M. Wt: 433.3 g/mol
InChI Key: QKMOLMPDYQWCMK-UHFFFAOYSA-N
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Description

ETHYL 5-(4-BROMOBENZAMIDO)-2-(MORPHOLIN-4-YL)BENZOATE is a complex organic compound that features a bromobenzamido group and a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 5-(4-BROMOBENZAMIDO)-2-(MORPHOLIN-4-YL)BENZOATE typically involves multiple steps, starting from readily available starting materials. The process often includes:

    Formation of the bromobenzamido group: This can be achieved by reacting 4-bromobenzoic acid with an amine under suitable conditions.

    Introduction of the morpholine ring: This step involves the reaction of the intermediate product with morpholine.

    Esterification: The final step is the esterification of the benzoic acid derivative with ethanol to form the ethyl ester.

Industrial Production Methods

In an industrial setting, the production of ETHYL 5-(4-BROMOBENZAMIDO)-2-(MORPHOLIN-4-YL)BENZOATE may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

ETHYL 5-(4-BROMOBENZAMIDO)-2-(MORPHOLIN-4-YL)BENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under strong oxidizing conditions.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The bromine atom in the bromobenzamido group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

ETHYL 5-(4-BROMOBENZAMIDO)-2-(MORPHOLIN-4-YL)BENZOATE has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which ETHYL 5-(4-BROMOBENZAMIDO)-2-(MORPHOLIN-4-YL)BENZOATE exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

ETHYL 5-(4-BROMOBENZAMIDO)-2-(MORPHOLIN-4-YL)BENZOATE can be compared with other similar compounds, such as:

    ETHYL 5-(4-CHLOROBENZAMIDO)-2-(MORPHOLIN-4-YL)BENZOATE: Similar structure but with a chlorine atom instead of bromine.

    ETHYL 5-(4-FLUOROBENZAMIDO)-2-(MORPHOLIN-4-YL)BENZOATE: Contains a fluorine atom instead of bromine.

    ETHYL 5-(4-IODOBENZAMIDO)-2-(MORPHOLIN-4-YL)BENZOATE: Features an iodine atom in place of bromine.

The uniqueness of ETHYL 5-(4-BROMOBENZAMIDO)-2-(MORPHOLIN-4-YL)BENZOATE lies in its specific bromine substitution, which can influence its reactivity and interactions with biological targets.

Properties

Molecular Formula

C20H21BrN2O4

Molecular Weight

433.3 g/mol

IUPAC Name

ethyl 5-[(4-bromobenzoyl)amino]-2-morpholin-4-ylbenzoate

InChI

InChI=1S/C20H21BrN2O4/c1-2-27-20(25)17-13-16(7-8-18(17)23-9-11-26-12-10-23)22-19(24)14-3-5-15(21)6-4-14/h3-8,13H,2,9-12H2,1H3,(H,22,24)

InChI Key

QKMOLMPDYQWCMK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1)NC(=O)C2=CC=C(C=C2)Br)N3CCOCC3

Origin of Product

United States

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